N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule characterized by a spirocyclic diazaspiro[4.5]decane core. The structure includes a 4-tosyl (p-toluenesulfonyl) group at the 4-position of the spiro ring and an N-(4-fluorobenzyl)acetamide moiety.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S/c1-17-2-8-20(9-3-17)33(30,31)27-14-15-32-23(27)10-12-26(13-11-23)22(29)21(28)25-16-18-4-6-19(24)7-5-18/h2-9H,10-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTTWSFOBIRKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituents on the spirocyclic core or acetamide side chain. Below is a detailed comparison based on available evidence:
Core Spirocyclic Modifications
- Asinex 51216586 (2-(3-benzyl-4-tosyl-1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide): Key Difference: The spiro ring is expanded to [5.5]undecane (vs. Binding Energy: Reported as −7.8 kcal/mol in fibroblast growth factor 2 (FGF2) inhibition studies, suggesting moderate affinity compared to other analogs .
- Compound from (2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide): Key Difference: The N-substituent is a tetrahydrofuran (THF)-derived methyl group instead of 4-fluorobenzyl.
Substituent Variations at the 4-Position
- N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898425-31-5): Key Difference: The 4-tosyl group is replaced with phenylsulfonyl, removing the methyl group on the sulfonyl aromatic ring.
Functional Group Comparisons
Asinex 51217461 (2-(2-(benzylsulfonyl)-3,3-dimethyl-2,8-diazaspiro[4.5]decan-8-yl)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide):
- N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (Synonyms in ): Key Difference: The spiro core includes a 2,4-dioxo motif instead of a single oxo group. Impact: Additional hydrogen-bonding sites may improve target engagement but could increase metabolic susceptibility .
Discussion of Structural-Activity Relationships (SAR)
- Spiro Ring Size : Enlarging the spiro ring (e.g., [5.5]undecane in Asinex 51216586) may reduce binding affinity compared to the [4.5]decane core, as seen in its lower binding energy (−7.8 vs. −8.2 kcal/mol for Asinex 51217461) .
- 4-Position Substituents : Tosyl groups (as in the target compound) provide steric bulk and electron-withdrawing effects, which may stabilize protein interactions. Replacing tosyl with phenylsulfonyl (CAS 898425-31-5) retains sulfonamide functionality but alters steric profiles .
- N-Substituents : The 4-fluorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to THF-methyl () or piperidine-sulfonamide (Asinex 51217461) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
